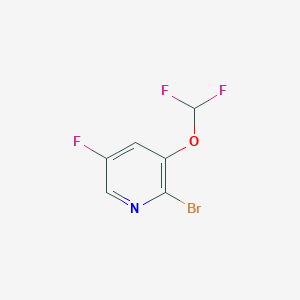
2-Bromo-3-difluoromethoxy-5-fluoropyridine
Overview
Description
2-Bromo-3-difluoromethoxy-5-fluoropyridine is a useful research compound. Its molecular formula is C6H3BrF3NO and its molecular weight is 241.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-3-difluoromethoxy-5-fluoropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms and a bromine atom enhances its lipophilicity and metabolic stability, which are critical for pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_7H_4BrF_3N_2O
- Molecular Weight : Approximately 253.02 g/mol
The compound features a pyridine ring substituted with a bromine atom, a difluoromethoxy group, and a fluorine atom, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. This property allows it to modulate the activity of specific proteins involved in disease pathways.
Potential Targets
- Enzymes : The compound may act as an inhibitor of certain enzymes, influencing metabolic pathways.
- Receptors : It could interact with receptor sites, altering signaling cascades associated with various physiological processes.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from various studies regarding the influence of structural modifications on biological efficacy.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of fluorine atoms | Increased lipophilicity and metabolic stability | |
| Bromine substitution | Enhanced binding affinity to target proteins | |
| Difluoromethoxy group | Improved cell membrane permeability |
Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of this compound revealed that it effectively inhibits certain cytochrome P450 enzymes. This inhibition can lead to significant interactions with other drugs metabolized by these enzymes, suggesting a need for careful consideration in polypharmacy scenarios.
Study 2: Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Study 3: Neurotransmitter Modulation
Recent studies have indicated that derivatives of this compound may modulate neurotransmitter systems, particularly those involving glutamate receptors. This modulation presents potential therapeutic avenues for treating neurodegenerative diseases and psychiatric disorders.
Properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(12-6(9)10)1-3(8)2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZFVXVEHHFQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















